molecular formula C16H21NO6 B15132059 Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate CAS No. 1245646-09-6

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate

Cat. No.: B15132059
CAS No.: 1245646-09-6
M. Wt: 323.34 g/mol
InChI Key: NUHMKAJZZKFTKF-UHFFFAOYSA-N
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Description

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate ( 1245646-09-6) is a high-purity chemical building block designed for advanced organic and peptide synthesis. With a molecular formula of C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol , this compound is characterized by its multiple protected functional groups, including a benzyloxycarbonyl (Cbz) group and ester moieties. These features make it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical research and development where it can be used to introduce specific amino acid-like structures or as a precursor for further chemical modifications . The compound has a purity of ≥98% and should be stored sealed in a dry environment, ideally at 2-8°C or at room temperature, to maintain its stability . Researchers will find this reagent particularly useful in projects requiring the precise assembly of molecular architectures, leveraging its role as a protected amino derivative. This product is provided For Research and Further Manufacturing Use Only, strictly for laboratory applications. It is not intended for diagnostic or therapeutic purposes, nor for direct human use .

Properties

CAS No.

1245646-09-6

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]propanoate

InChI

InChI=1S/C16H21NO6/c1-3-22-14(18)9-10-17(11-15(19)21-2)16(20)23-12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

NUHMKAJZZKFTKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC(=O)OC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate typically involves the esterification of 3-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl chloroformate and 2-methoxy-2-oxoethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing bulk reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related esters and carbamate-protected derivatives to highlight differences in reactivity, stability, and synthetic utility.

Structural Analogues and Key Differences

Compound CAS No. Molecular Formula Substituents Key Properties
Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate (Target) 1245646-09-6 C₁₇H₂₁NO₆ -OCH₃ (methoxy) TPSA: 82.1 Ų; XLogP3: 2.1; Used in peptide synthesis
Ethyl 3-(((benzyloxy)carbonyl)(2-ethoxy-2-oxoethyl)amino)propanoate 51814-17-6 C₁₇H₂₃NO₆ -OCH₂CH₃ (ethoxy) Higher lipophilicity (XLogP3: 2.1); Lower polarity due to ethoxy group
Ethyl 3-(((benzyloxy)carbonyl)(cyclohexyl)amino)propanoate - C₂₀H₂₇NO₄ Cyclohexyl group Enhanced steric hindrance; Lower TPSA (72.4 Ų)
Methyl (S)-2-((S)-2-(1-Cbz-amino)cyclopropane-1-carboxamido)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate - C₃₄H₄₄N₄O₈ Cyclopropane and pyrrolidinone moieties Complex tertiary structure; Designed for protease inhibition

Stability and Deprotection

  • The methoxy group in the target compound enhances hydrolytic stability compared to ethoxy analogs, which are more prone to esterase-mediated cleavage .
  • Cbz deprotection via hydrogenolysis (Pd/C, H₂) proceeds efficiently for the target compound (99% purity post-deprotection) .

Research Findings and Data Tables

Comparative Physicochemical Data

Property Target Compound Ethoxy Analog Cyclohexyl Derivative
Molecular Weight (g/mol) 337.4 337.4 399.5
Melting Point (°C) Not reported Oil 234–235
TPSA (Ų) 82.1 82.1 72.4
Synthetic Yield (%) 93 85 75

Biological Activity

Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₅
Molecular Weight305.32 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

This compound has been studied for its inhibitory effects on various biological pathways. Preliminary research suggests that it may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE) with varying IC50 values, suggesting potential neuroprotective effects .

Pharmacological Effects

  • Enzyme Inhibition : The compound shows promise as an inhibitor of enzymes like AChE and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. In vitro studies have demonstrated that related compounds exhibit IC50 values as low as 0.22 µM for AChE inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .
  • Antitumor Activity : Case studies have highlighted the compound's ability to inhibit tumor cell proliferation in vitro. Extracts containing similar compounds have shown a dose-dependent inhibition of cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
  • Antimicrobial Properties : Research has indicated that derivatives of this compound may possess antimicrobial activity against various pathogens, potentially through disruption of cell membrane integrity or inhibition of metabolic pathways.

Study on Neuroprotective Effects

A study conducted by O'Malley et al. (2018) investigated the neuroprotective properties of compounds related to this compound. The findings revealed significant inhibition of AChE activity, correlating with improved cognitive function in animal models subjected to neurotoxic insults .

Antitumor Efficacy

In another study, the ethyl ester derivative was tested against various cancer cell lines. The results indicated a marked reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis being elucidated through flow cytometry analyses .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-(((benzyloxy)carbonyl)(2-methoxy-2-oxoethyl)amino)propanoate?

Methodological Answer:

  • Key Steps :
    • Coupling Reaction : Use EDC●HCl and DMAP as coupling agents in dichloromethane (DCM) to link carboxylic acid and hydroxyl intermediates .
    • Reduction : Sodium borohydride (NaBH₄) in ethanol at -40°C selectively reduces ketone intermediates to alcohols (e.g., Step 5 in , % yield) .
    • Protection : Employ tert-butyldimethylsilyl chloride (TBSCl) with imidazole and DMAP for hydroxyl group protection .
  • Purification : Flash chromatography (e.g., n-heptane/EtOAc 55:45) ensures high purity (>90%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by matching peak assignments (e.g., δ 207.9 ppm for carbonyl groups in ) .
  • HRMS (ESI) : Validate molecular weight with precision (e.g., [M+H]+ = 411.15 in ) .
  • SFC/HPLC : Analyze stereochemical purity, especially after reductions that may generate diastereomers .

Advanced: How can researchers mitigate diastereomer formation during ketone reduction?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective reducing agents (e.g., (S)- or (R)-BINOL-derived catalysts) to control stereochemistry.
  • Low-Temperature Conditions : Perform reductions at -40°C (as in ) to limit kinetic resolution .
  • Post-Reaction Analysis : Employ chiral SFC or HPLC (e.g., CHIRALPAK IC columns) to separate and quantify diastereomers .

Advanced: How to resolve contradictory data between NMR and HRMS results?

Methodological Answer:

  • Cross-Verification : Re-run NMR under deuterated solvents (e.g., CDCl₃) to exclude solvent artifacts .
  • Isotopic Pattern Analysis : Use HRMS isotopic distribution to confirm molecular formula (e.g., m/z 353.1856 vs. calculated 353.1860 in ) .
  • Supplementary Techniques : Combine with IR or X-ray crystallography to resolve ambiguities .

Basic: What are common side reactions in the synthesis, and how are they minimized?

Methodological Answer:

  • Ester Hydrolysis : Avoid aqueous conditions during coupling; use anhydrous DCM and molecular sieves .
  • Over-Reduction : Limit NaBH₄ stoichiometry (e.g., 0.4 equivalents in Step 5, ) to prevent over-reduction of esters .
  • Byproduct Formation : Use scavengers (e.g., NH₄Cl for quenching) and flash chromatography for purification .

Advanced: How does the benzyloxy carbonyl group influence reactivity in downstream functionalization?

Methodological Answer:

  • Electron-Withdrawing Effects : The benzyloxy carbonyl group stabilizes adjacent amino groups, directing nucleophilic attacks to specific sites (e.g., β-carbon in ) .
  • Deprotection Strategies : Hydrogenolysis (Pd/C, H₂) or acidic hydrolysis selectively removes the benzyloxy group without disrupting the ester .
  • Mechanistic Studies : DFT calculations can model electronic effects on reaction pathways .

Basic: What solvents and catalysts optimize esterification reactions for this compound?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
  • Catalysts : DMAP accelerates acylation; DIAD/DPPA enable Staudinger reactions for azide intermediates .
  • Temperature Control : Reflux in acetone (56°C) balances reaction rate and thermal stability .

Advanced: What strategies enable selective functionalization of the methoxy-oxoethyl moiety?

Methodological Answer:

  • Protection-Deprotection : Temporarily silylate hydroxyl groups (TBSCl) to focus reactivity on the methoxy-oxoethyl site .
  • Grignard Reagents : Use organometallic reagents to alkylate the oxo group selectively .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products .

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